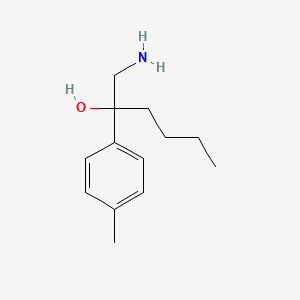

1-Amino-2-(4-methylphenyl)hexan-2-ol

Description

Overview of Amino Alcohol Scaffolds in Organic Synthesis and Chemical Biology

Amino alcohol scaffolds are integral to modern organic synthesis and chemical biology, prized for their bifunctionality which allows for diverse chemical transformations. wikipedia.org These structural motifs are found in a multitude of natural products, including alkaloids, amino sugars, and enzyme inhibitors. thieme-connect.comdiva-portal.org Their presence in biologically active molecules underscores their importance as pharmacophores, the essential features of a molecule that interact with a biological target. wikipedia.org

In organic synthesis, chiral 1,2-amino alcohols, which are derivatives of amino acids, are extensively used as chiral auxiliaries. acs.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. acs.orgacs.org The auxiliary is then removed, having imparted its chirality to the molecule. This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. nih.gov Furthermore, amino alcohols serve as versatile ligands for the construction of chiral catalysts and as building blocks for the synthesis of complex molecules. diva-portal.org

Rationale for Academic Investigation of 1-Amino-2-(4-methylphenyl)hexan-2-ol

While specific academic research focusing solely on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the study of structurally related compounds. The molecule possesses several features of interest to synthetic and medicinal chemists. It is a 1,2-amino alcohol with a tertiary alcohol, a feature that can impart significant steric hindrance and potentially unique reactivity. The presence of a 4-methylphenyl (p-tolyl) group and a butyl chain on the same carbon atom creates a stereocenter, making it a chiral molecule.

The investigation of such complex amino alcohols is often driven by the search for new chiral auxiliaries or ligands with novel steric and electronic properties that could lead to improved stereoselectivity in asymmetric reactions. acs.org Additionally, the exploration of novel amino alcohol derivatives is a key area in drug discovery, with a focus on developing agonists for receptors such as the sphingosine-1-phosphate receptors. nih.gov The specific substitution pattern of this compound could be designed to probe structure-activity relationships in a particular biological target.

Scope and Significance of Research into Complex Amino Alcohol Structures

Research into complex amino alcohol structures is significant for several reasons. From a synthetic perspective, the development of methods to access sterically congested 1,2-amino alcohols is a continuing challenge. nih.gov Novel one-pot syntheses and catalytic methods are constantly being explored to improve efficiency and selectivity. nih.govnih.gov The creation of libraries of diverse amino alcohol scaffolds is also crucial for high-throughput screening in drug discovery.

From a medicinal chemistry standpoint, the structural diversity of amino alcohols allows for the fine-tuning of pharmacological properties. For instance, modifying the substituents on the amino alcohol backbone can lead to the discovery of highly selective and potent drug candidates. nih.gov The study of l-amino alcohol derivatives has yielded broad-spectrum antifungal agents, highlighting the therapeutic potential of this class of compounds. nih.gov Therefore, the investigation of novel and complex amino alcohol structures like this compound contributes to the fundamental understanding of chemical reactivity and provides a platform for the development of new technologies and therapeutics.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related concepts.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C13H21NO |

| Molecular Weight | 207.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 450970-47-7 |

| Predicted LogP | 2.9 |

| Predicted Water Solubility | 1.48 g/L |

| Predicted pKa (strongest acidic) | 14.5 |

| Predicted pKa (strongest basic) | 9.9 |

Data sourced from public chemical databases.

Table 2: Applications of Amino Alcohol Scaffolds

| Application Area | Description | Key Advantages |

| Asymmetric Synthesis | Used as chiral auxiliaries and ligands to control the stereochemical outcome of reactions. acs.orgacs.org | High stereoselectivity, recyclability of the auxiliary. |

| Medicinal Chemistry | Serve as pharmacophores in various drug classes, including beta-blockers and antifungal agents. wikipedia.orgnih.gov | Structural diversity allows for fine-tuning of biological activity. |

| Natural Product Synthesis | Employed as key building blocks for the total synthesis of complex natural products. thieme-connect.com | Provides access to chiral centers found in nature. |

| Materials Science | Used in the synthesis of polymers and functional materials. | Bifunctionality allows for the creation of cross-linked networks. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

804428-37-3 |

|---|---|

Molecular Formula |

C13H21NO |

Molecular Weight |

207.31 g/mol |

IUPAC Name |

1-amino-2-(4-methylphenyl)hexan-2-ol |

InChI |

InChI=1S/C13H21NO/c1-3-4-9-13(15,10-14)12-7-5-11(2)6-8-12/h5-8,15H,3-4,9-10,14H2,1-2H3 |

InChI Key |

RVARYWWPBKXLOU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CN)(C1=CC=C(C=C1)C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 2 4 Methylphenyl Hexan 2 Ol

Retrosynthetic Analysis and Key Disconnections for the 1-Amino-2-(4-methylphenyl)hexan-2-ol Scaffold

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" of chemical bonds. amazonaws.com For this compound, several key disconnections can be envisioned, primarily focusing on the formation of the C-N and C-C bonds adjacent to the chiral center.

A primary disconnection strategy involves breaking the C-N bond, which points to an α-amino ketone precursor. This disconnection is advantageous as it simplifies the final step to a reduction of the ketone. A second key disconnection is of the C-C bond between the aromatic ring and the chiral carbon, suggesting a nucleophilic addition of a tolyl-organometallic reagent to a suitable carbonyl compound. Another viable disconnection is at the C1-C2 bond, which would involve the addition of a one-carbon aminating synthon to a ketone.

These disconnections lead to several potential synthetic precursors, including:

2-amino-1-(4-methylphenyl)hexan-1-one

1-hydroxy-1-(4-methylphenyl)hexan-2-one

A suitable p-tolyl organometallic reagent (e.g., p-tolylmagnesium bromide) and a 2-amino-2-butyl aldehyde or ketone derivative.

An epoxide intermediate, 2-butyl-2-(4-methylphenyl)oxirane.

Classical and Modern Approaches to Amino Alcohol Synthesis Applicable to this compound

A variety of synthetic methods can be employed to construct the this compound scaffold, ranging from classical reactions to more modern, catalytic approaches.

Reductive Amination Pathways for α-Hydroxy Ketones/Aldehydes

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. In the context of synthesizing this compound, a key intermediate would be an α-hydroxy ketone.

The general pathway involves:

Formation of an α-hydroxy ketone: This precursor could be synthesized through various methods, such as the oxidation of the corresponding diol or the direct hydroxylation of a ketone.

Imine formation and reduction: The α-hydroxy ketone reacts with an ammonia (B1221849) source to form an imine, which is then reduced using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). wikipedia.orgorganic-chemistry.org

Recent advancements have focused on the development of one-pot procedures and the use of more efficient and selective reducing agents. organic-chemistry.org For instance, the use of titanium(IV) isopropoxide can facilitate the directed reductive amination of β-hydroxy ketones, a strategy that could be adapted for α-hydroxy ketones. nih.gov

Nucleophilic Addition Reactions to Carbonyl Compounds

The addition of nucleophiles to carbonyl groups is a fundamental transformation in organic synthesis. masterorganicchemistry.combyjus.com This approach is highly relevant for constructing the tertiary alcohol moiety in this compound.

A plausible synthetic route would involve the nucleophilic addition of a p-tolyl organometallic reagent, such as p-tolylmagnesium bromide or p-tolyllithium, to an α-amino ketone or a protected α-amino aldehyde. The key challenge in this approach is the potential for side reactions and the need to carefully control the reaction conditions to favor the desired 1,2-addition. masterorganicchemistry.com

The reaction proceeds through a tetrahedral intermediate, and the stereochemical outcome is often a racemic mixture unless a chiral auxiliary or catalyst is employed. libretexts.org

Conversion of Precursor Functionalities (e.g., Halides, Epoxides, Nitriles)

The synthesis of this compound can also be achieved through the transformation of various precursor functionalities.

From Epoxides: The ring-opening of an appropriately substituted epoxide, such as 2-butyl-2-(4-methylphenyl)oxirane, with an amine or ammonia source is a direct route to the corresponding amino alcohol. rroij.comtandfonline.com This reaction is typically regioselective, with the nucleophile attacking the less sterically hindered carbon atom. rroij.com The use of catalysts like Lewis acids can enhance the reactivity and selectivity of the epoxide opening. organic-chemistry.org

From Halides: An α-haloketone, such as 2-bromo-1-(4-methylphenyl)hexan-1-one, can serve as a precursor. Nucleophilic substitution of the halide with an amine, followed by reduction of the ketone, would yield the target molecule. A one-pot synthesis of chiral 1-aryl-2-aminoethanols has been developed involving the in situ generation of α-amino ketones from α-bromoketones followed by asymmetric hydrogenation. researchgate.net

From Nitriles: Reductive coupling reactions involving nitriles can also be employed. For instance, a reductive cross-coupling between an imine and a nitrile in the presence of a titanium(IV) species can form amino ketones, which can then be reduced. rsc.org

Catalytic Hydroxylation and Amination Strategies

Modern catalytic methods offer efficient and selective routes to amino alcohols. These strategies often involve the direct introduction of hydroxyl and amino groups into a hydrocarbon backbone.

Catalytic Aminohydroxylation: The Sharpless aminohydroxylation allows for the direct conversion of alkenes to vicinal amino alcohols. organic-chemistry.org Applying this to an alkene precursor like 1-(4-methylphenyl)hex-1-ene could provide a direct route to the target molecule, although the regioselectivity would need to be controlled.

Catalytic C-H Amination: Recent advances have enabled the direct amination of C-H bonds. nih.gov A multi-catalytic approach using an iridium photocatalyst and a chiral copper catalyst has been developed for the enantioselective radical C-H amination to produce β-amino alcohols. nih.gov Adapting such a strategy for the synthesis of α-amino alcohols remains an area of active research.

Asymmetric Synthesis and Enantioselective Routes to this compound

Given the chiral nature of this compound, controlling the stereochemistry of the synthesis is of paramount importance, particularly for pharmaceutical applications. nih.govnih.gov Several strategies can be employed to achieve enantioselective synthesis.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which it is removed. nih.gov For example, a chiral auxiliary attached to the amine or carbonyl precursor can direct the nucleophilic addition or reduction step.

Chiral Catalysts: The use of chiral catalysts is a highly efficient method for asymmetric synthesis.

Asymmetric Hydrogenation: The asymmetric hydrogenation of α-amino ketones using chiral ruthenium or iridium catalysts can produce chiral β-amino alcohols with high enantioselectivity. researchgate.netacs.org This is a very promising route for the synthesis of enantiomerically pure this compound from its corresponding α-amino ketone precursor.

Enzyme Catalysis: Engineered amine dehydrogenases (AmDHs) have been successfully used for the asymmetric reductive amination of α-hydroxy ketones, providing chiral vicinal amino alcohols with excellent enantioselectivity (>99% ee). nih.govacs.orgfrontiersin.org This biocatalytic approach offers mild reaction conditions and high stereocontrol.

Chiral Lewis Acid Catalysis: Chiral Lewis acids can catalyze the enantioselective nucleophilic addition to carbonyl compounds or the ring-opening of epoxides. organic-chemistry.org

Dynamic Kinetic Resolution: This strategy involves the combination of a rapid, reversible racemization of the starting material with a slower, irreversible, and stereoselective reaction. This allows for the conversion of a racemate into a single enantiomer in high yield. Asymmetric hydrogenation of racemic α-amino ketones can proceed via dynamic kinetic resolution to afford chiral amino alcohols with excellent enantioselectivity. acs.org

Below is an interactive data table summarizing some of the key asymmetric methods applicable to the synthesis of chiral amino alcohols.

| Method | Catalyst/Reagent | Substrate Type | Key Features | Reported Enantioselectivity |

| Asymmetric Hydrogenation | Chiral Ru or Ir complexes | α-Amino Ketones | High efficiency and enantioselectivity. researchgate.netacs.org | Up to >99% ee researchgate.net |

| Enzymatic Reductive Amination | Engineered Amine Dehydrogenases (AmDHs) | α-Hydroxy Ketones | High enantioselectivity under mild conditions. nih.govacs.orgfrontiersin.org | >99% ee nih.govacs.org |

| Asymmetric C-H Amination | Ir photocatalyst / Chiral Cu catalyst | Alcohols | Direct functionalization of C-H bonds. nih.gov | Up to 95% ee nih.gov |

| Asymmetric Epoxide Opening | Chiral Lewis Acids | Epoxides | Good to excellent enantioselectivity. organic-chemistry.org | Varies with catalyst and substrate |

Development of Scalable and Sustainable Synthetic Protocols

Beyond achieving high levels of stereocontrol, modern synthetic chemistry also emphasizes the development of processes that are scalable, cost-effective, and environmentally friendly.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of synthesizing this compound, this could involve transitioning from traditional batch reactors to continuous flow systems. prepchem.com

Flow chemistry offers several advantages, including enhanced heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automated process control and optimization. prepchem.com For instance, the Grignard addition step in the synthesis could be performed in a microreactor, allowing for precise temperature control and minimizing the formation of byproducts. The integration of reaction and separation steps, such as using reactive distillation or membrane reactors, can further enhance process efficiency.

The principles of green chemistry advocate for the reduction or elimination of hazardous substances in chemical processes. A key aspect of this is the use of greener solvents or, ideally, solvent-free conditions.

For the synthesis of this compound, exploring solvent-free reaction conditions for steps like the amination or the Grignard reaction could significantly reduce the environmental impact of the process. The use of water as a solvent, where feasible, is also a highly desirable green alternative. For example, visible-light photoredox catalysis has been used for the synthesis of 1,2-amino alcohols in water.

Furthermore, the choice of reagents and catalysts with lower toxicity and higher recyclability is crucial. The use of heterogeneous catalysts, such as zeolites, can simplify product purification and catalyst recovery, contributing to a more sustainable process. lookchem.com

Stereochemical Considerations and Enantiomeric Purity in 1 Amino 2 4 Methylphenyl Hexan 2 Ol Research

Absolute Configuration Determination and Assignment

The absolute configuration of the enantiomers of 1-Amino-2-(4-methylphenyl)hexan-2-ol, designated as (R) and (S), is fundamental to understanding their specific interactions in a chiral environment. While direct X-ray crystallographic analysis of a single enantiomer or a diastereomeric salt is the most definitive method for assigning absolute configuration, this data is not publicly available for this specific compound. In such cases, the absolute configuration is often determined by correlation with compounds of known configuration or through chiroptical methods.

One common approach involves the use of chiral solvating agents (CSAs) in Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the use of enantiopure acids like (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters can lead to observable differences in the chemical shifts of nearby protons, allowing for the assignment of the absolute configuration. A similar strategy has been successfully applied to other β-amino alcohols. nih.gov

Another method is the comparison of circular dichroism (CD) spectra with related compounds of known absolute configuration. The Cotton effect observed in the CD spectrum can often be empirically correlated to a specific stereochemical arrangement.

Table 1: Hypothetical Data for Absolute Configuration Determination using a Chiral Derivatizing Agent

| Enantiomer | Derivatizing Agent | Observed ¹H NMR Shift (ppm) for N-H Proton | Assigned Absolute Configuration |

| Enantiomer A | (R)-Mosher's acid chloride | 7.85 | (S) |

| Enantiomer B | (R)-Mosher's acid chloride | 7.92 | (R) |

| Enantiomer A | (S)-Mosher's acid chloride | 7.92 | (S) |

| Enantiomer B | (S)-Mosher's acid chloride | 7.85 | (R) |

Note: This table presents hypothetical data to illustrate the principle of using a chiral derivatizing agent for NMR-based determination of absolute configuration, as specific experimental data for this compound is not available in the public domain.

Diastereomeric and Enantiomeric Resolution Techniques

The separation of the racemic mixture of this compound into its individual enantiomers is a crucial step for studying their distinct properties. Several techniques are commonly employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical and preparative techniques for separating enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds, including amino alcohols. nih.gov For this compound, a typical approach would involve screening various commercially available chiral columns and mobile phase compositions to achieve optimal separation.

Table 2: Illustrative Chiral HPLC Separation Parameters for this compound

| Parameter | Condition |

| Chiral Stationary Phase | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Note: This table provides illustrative conditions for chiral HPLC separation. Actual parameters would require experimental optimization.

A classical and often scalable method for resolving amino compounds is through the formation of diastereomeric salts with a chiral acid. libretexts.orglibretexts.org The basic amino group of this compound can react with an enantiomerically pure acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphor-10-sulfonic acid, to form a pair of diastereomeric salts. libretexts.org These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the amino alcohol can be recovered by treatment with a base.

The efficiency of this method depends on the choice of the resolving agent and the crystallization solvent. A process for resolving chiral carboxylic acids using 1-aminoindan-2-ol as a resolving agent has been patented, highlighting the utility of amino alcohols in diastereomeric salt resolution. google.com

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. Enzymatic kinetic resolution is a particularly powerful tool due to the high enantioselectivity of enzymes like lipases. rsc.org

For amino alcohols, lipases can catalyze the enantioselective acylation of either the amino or the hydroxyl group. The kinetic resolution of tertiary alcohols can be challenging due to steric hindrance around the hydroxyl group. rsc.org However, research into the enzymatic resolution of tertiary alcohols is an active area. rsc.org The resolution of racemic amines through enzymatic processes is also well-established. nih.gov Dynamic kinetic resolution (DKR) is an advanced form of kinetic resolution where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.govacs.org

Table 3: Hypothetical Data for Lipase-Catalyzed Kinetic Resolution of (±)-1-Amino-2-(4-methylphenyl)hexan-2-ol

| Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Alcohol (ee_s) (%) | Enantiomeric Excess of Product (ee_p) (%) |

| Candida antarctica Lipase B | Vinyl acetate (B1210297) | Toluene | 24 | 48 | >99 (S)-enantiomer | 95 (R)-enantiomer |

| Pseudomonas cepacia Lipase | Isopropenyl acetate | Hexane (B92381) | 48 | 51 | 98 (R)-enantiomer | >99 (S)-enantiomer |

Note: This table presents hypothetical results for an enzymatic kinetic resolution. The enantioselectivity of lipases can vary significantly with the substrate and reaction conditions.

Stereochemical Stability and Interconversion Studies

The stereochemical stability of this compound is an important consideration, particularly under various experimental conditions. The chiral center at C2, being a tertiary alcohol, is generally stable and not prone to racemization under normal conditions. However, harsh acidic or basic conditions, or high temperatures, could potentially lead to elimination-addition reactions or other processes that might compromise the stereochemical integrity.

Studies on related chiral molecules have investigated stereochemical interconversion. For instance, the racemization of α-substituted aldehydes or the atropisomerization of axially chiral biaryl compounds are examples of stereochemical interconversion. researchgate.net While direct studies on the stereochemical interconversion of this compound are not documented, it is generally expected to be stereochemically robust under typical laboratory and physiological conditions.

Impact of Stereochemistry on Molecular Recognition and Interactions

The three-dimensional structure of each enantiomer of this compound dictates how it interacts with other chiral molecules, such as biological receptors, enzymes, or chiral stationary phases in chromatography. This differential interaction is the basis of chiral recognition.

In a biological context, one enantiomer may exhibit significantly higher affinity or efficacy towards a specific receptor or enzyme compared to its mirror image. This stereoselectivity is a cornerstone of pharmacology and drug development. For example, the stereoselective interactions of resolved N,N-dialkylated 2-amino-8-hydroxytetralins with 5-HT1A receptors have been demonstrated, where the different enantiomers showed distinct binding affinities. acs.org

The study of chiral recognition can involve various techniques, including NMR titration with a chiral host, fluorescence spectroscopy, and computational modeling to understand the binding modes and energies of the diastereomeric complexes. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 Amino 2 4 Methylphenyl Hexan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum would provide information on the number of different types of hydrogen atoms in the molecule and their local electronic environments. For 1-Amino-2-(4-methylphenyl)hexan-2-ol, one would expect to observe distinct signals for the aromatic protons on the p-tolyl group, the protons of the methyl group attached to the aromatic ring, the protons on the hexyl chain, the methylene (B1212753) protons adjacent to the amino group, and the exchangeable protons of the amino (NH₂) and hydroxyl (OH) groups. The chemical shifts (δ) of these protons would be influenced by neighboring functional groups. For instance, the protons on the carbon adjacent to the electronegative oxygen and nitrogen atoms would appear at a lower field (higher ppm value).

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The spectrum for this compound would show signals for the six carbons of the hexyl chain, the six carbons of the p-methylphenyl group (with four distinct signals due to symmetry), and the carbon bearing the amino group. The chemical shifts of the carbon atoms would similarly be affected by their local chemical environment, with carbons bonded to heteroatoms (oxygen and nitrogen) being shifted downfield.

Predicted ¹H and ¹³C NMR Chemical Shift Ranges (based on general principles and data from analogous structures):

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (p-tolyl) | 7.0 - 7.5 | 125 - 130 |

| Aromatic C (p-tolyl, substituted) | - | 135 - 145 |

| Ar-CH₃ | 2.2 - 2.4 | 20 - 22 |

| -CH₂- (hexyl chain) | 0.8 - 1.6 | 14 - 40 |

| -CH₂-NH₂ | 2.5 - 3.0 | 40 - 50 |

| -OH | Variable (broad singlet) | - |

| -NH₂ | Variable (broad singlet) | - |

| Quaternary C-OH | - | 70 - 80 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-dimensional NMR techniques are essential for assembling the molecular structure from the 1D NMR data.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, revealing the spin-spin coupling networks within the hexyl chain and between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be used to connect the different fragments of the molecule, for example, by showing correlations between the protons of the hexyl chain and the quaternary carbinol carbon, or between the aromatic protons and the carbons of the tolyl group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. They would be instrumental in determining the stereochemistry and preferred conformation of the molecule by identifying which protons are close to each other in space, even if they are not directly connected through bonds.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can be used to deduce its structure.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula (C₁₃H₂₁NO in this case), confirming that the synthesized compound has the correct atomic composition.

In an MS/MS experiment, the molecular ion is isolated and then fragmented. The resulting fragment ions are then analyzed. The fragmentation pattern is often characteristic of the compound's structure. For this compound, expected fragmentation pathways could include the loss of water from the alcohol, the loss of ammonia (B1221849) from the amino group, and cleavage of the carbon-carbon bonds in the hexyl chain. The masses of the resulting fragments would provide strong evidence for the presence of the various structural motifs within the molecule.

Predicted Key Mass Spectrometry Fragments:

| m/z Value | Possible Fragment Identity |

| [M+H]⁺ | Molecular ion |

| [M+H - H₂O]⁺ | Loss of water |

| [M+H - NH₃]⁺ | Loss of ammonia |

| Cleavage products | Various fragments from the hexyl chain and cleavage adjacent to the aromatic ring |

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and hydrogen bonding.

N-H stretch: One or two sharp to moderately broad bands in the region of 3300-3500 cm⁻¹ for the primary amine.

C-H stretch (aromatic): Bands typically appearing just above 3000 cm⁻¹.

C-H stretch (aliphatic): Bands appearing just below 3000 cm⁻¹.

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-O stretch: A strong band in the 1050-1200 cm⁻¹ region.

N-H bend: A band around 1600 cm⁻¹.

The precise positions and shapes of these bands can also provide information about the molecule's conformation and intermolecular interactions, such as hydrogen bonding.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, amino, and aromatic moieties.

The presence of a tertiary alcohol is identifiable by the O-H stretching vibration, which typically appears as a broad band in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. The C-O stretching vibration of the tertiary alcohol would likely be observed in the 1200-1100 cm⁻¹ range.

The primary amine group (–NH₂) gives rise to characteristic N-H stretching vibrations. Typically, a primary amine shows two bands in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching modes. aps.org The N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range. The C-N stretching vibration can be found in the 1250-1020 cm⁻¹ region.

The 4-methylphenyl group, an aromatic ring, will produce several characteristic bands. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations within the aromatic ring usually result in a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. The substitution pattern of the benzene (B151609) ring (para-substitution in this case) influences the out-of-plane C-H bending vibrations, which are expected in the 850-800 cm⁻¹ region and are often strong and characteristic.

The aliphatic hexane (B92381) chain will contribute to the C-H stretching vibrations just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range, and C-H bending vibrations around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃).

A representative table of expected IR absorption bands for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching (H-bonded) | 3600 - 3200 | Strong, Broad |

| N-H (Primary Amine) | Asymmetric & Symmetric Stretching | 3500 - 3300 | Medium (two bands) |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretching | 2960 - 2850 | Strong |

| N-H (Primary Amine) | Bending (Scissoring) | 1650 - 1580 | Medium |

| Aromatic C=C | Ring Stretching | 1600 - 1450 | Medium to Weak (multiple bands) |

| C-H (Aliphatic) | Bending | ~1465 and ~1375 | Medium |

| C-O (Tertiary Alcohol) | Stretching | 1200 - 1100 | Strong |

| C-N (Amine) | Stretching | 1250 - 1020 | Medium |

| Aromatic C-H | Out-of-plane Bending (para-subst.) | 850 - 800 | Strong |

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, the aromatic ring vibrations are expected to be prominent in the Raman spectrum. The symmetric ring breathing mode of the para-substituted benzene ring should produce a strong and sharp signal. Aromatic C=C stretching bands will also be visible in the 1600-1450 cm⁻¹ region. researchgate.net

The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule will appear in the 3100-2850 cm⁻¹ region and are typically strong in Raman spectra. The C-N and C-O stretching vibrations are also Raman active, although they may be weaker than in the IR spectrum. The O-H and N-H stretching vibrations are generally weak in Raman spectra, especially when compared to their strong absorption in IR. researchgate.net

A table of expected Raman shifts for the key functional groups is presented below.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Strong |

| Aliphatic C-H | Stretching | 2960 - 2850 | Strong |

| Aromatic C=C | Ring Stretching | 1615 - 1590 | Strong |

| Aromatic Ring | Ring Breathing (para-subst.) | ~800 | Strong |

| Aliphatic C-C | Stretching | 1200 - 800 | Medium to Weak |

| C-N | Stretching | 1250 - 1020 | Weak |

| C-O | Stretching | 1200 - 1100 | Weak |

Electronic Absorption and Circular Dichroism (CD) Spectroscopy for Chromophore and Chiral Analysis

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The main chromophore in this compound is the 4-methylphenyl (p-tolyl) group. This aromatic ring is expected to exhibit characteristic absorption bands in the ultraviolet region. Typically, substituted benzenes show a strong absorption band (the E2-band) around 200-220 nm and a weaker, more structured band (the B-band) around 250-280 nm, arising from π → π* transitions. The presence of the methyl group, an auxochrome, may cause a slight red shift (bathochromic shift) of these bands compared to unsubstituted benzene.

Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since this compound is a chiral molecule (containing at least one stereocenter at the C2 position), it is expected to be CD active. The CD spectrum will show Cotton effects (positive or negative bands) corresponding to the electronic transitions of the chromophore. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry of the molecule. The interaction of the chiral center with the p-tolyl chromophore will induce a CD signal in the region of the aromatic π → π* transitions (around 250-280 nm). The specific nature of the CD spectrum can be used to assign the absolute configuration of the chiral center, often by comparison with the spectra of structurally related compounds of known stereochemistry or with theoretical calculations.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state.

To perform SCXRD analysis, a high-quality single crystal of this compound would need to be grown. This crystal is then irradiated with a focused beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the determination of the unit cell dimensions, the space group, and the precise coordinates of each atom in the molecule.

While specific crystallographic data for this compound is not publicly available, we can infer likely structural features from closely related compounds such as phenylpropanolamine hydrochloride (2-amino-1-phenyl-1-propanol hydrochloride). iucr.org Based on the analysis of such compounds, it is plausible that this compound would crystallize in a common chiral or centrosymmetric space group, depending on whether it is resolved as a single enantiomer or as a racemic mixture. For a racemic mixture, a centrosymmetric space group like P2₁/c or Pbca would be expected, while a single enantiomer would crystallize in a non-centrosymmetric space group such as P2₁2₁2₁ or P2₁. iucr.orgnih.gov

A hypothetical table of crystallographic data, based on similar structures, is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c (for racemate) or P2₁ (for enantiopure) |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1500 - 2500 |

| Z (molecules per unit cell) | 4 or 8 |

The crystal structure of this compound would be significantly influenced by intermolecular hydrogen bonding, given the presence of both hydroxyl (O-H) and amino (N-H) groups, which are excellent hydrogen bond donors and acceptors. nih.govresearchgate.net

In the case of a salt form, such as a hydrochloride salt, the chloride ion would act as a hydrogen bond acceptor, forming N-H···Cl⁻ and O-H···Cl⁻ interactions. iucr.org The phenyl rings may also participate in weaker intermolecular interactions, such as C-H···π and π-π stacking interactions, further stabilizing the crystal packing. The specific geometry of these hydrogen bonds (distances and angles) would be precisely determined by the SCXRD analysis. For instance, typical O-H···N hydrogen bond distances are in the range of 2.7-3.1 Å, while N-H···O distances are generally between 2.8 and 3.2 Å.

Computational Chemistry and Molecular Modeling of 1 Amino 2 4 Methylphenyl Hexan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties (HOMO-LUMO)

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is exceptionally well-suited for determining the optimal three-dimensional arrangement of atoms (geometry optimization) and for analyzing molecular orbitals.

The first step in a computational study is to find the molecule's most stable structure, its minimum energy conformation. Using a DFT functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), the geometry of 1-Amino-2-(4-methylphenyl)hexan-2-ol would be optimized. This process systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy state.

From this optimized geometry, the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are calculated. The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. The LUMO is the orbital most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen and oxygen atoms, while the LUMO may be distributed across the aromatic system's antibonding orbitals.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Parameter | Illustrative Value | Unit |

| HOMO Energy | -6.25 | eV |

| LUMO Energy | -0.15 | eV |

| HOMO-LUMO Gap | 6.10 | eV |

| Dipole Moment | 2.85 | Debye |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. wisc.edu This method is particularly useful for quantifying non-covalent interactions, such as hydrogen bonding and hyperconjugation.

For this compound, NBO analysis would identify the sigma (σ) bonds of the C-C, C-H, C-N, C-O, and O-H linkages, as well as the pi (π) bonds of the aromatic ring. Crucially, it would also define the lone pairs on the nitrogen (LP(N)) and oxygen (LP(O)) atoms. The analysis then calculates the stabilization energies (E⁽²⁾) associated with "donor-acceptor" interactions between occupied NBOs (donors) and unoccupied NBOs (acceptors). For instance, a significant interaction would be expected between the oxygen lone pair (donor) and the antibonding orbital of the adjacent O-H bond (acceptor), which is characteristic of intramolecular hydrogen bonding between the amino and hydroxyl groups. These interactions provide insight into the forces that stabilize specific conformations of the molecule. malayajournal.org

Table 2: Illustrative NBO Second-Order Perturbation Analysis

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Interaction Type |

| LP (1) O | σ(C-N) | 1.85 | Hyperconjugation |

| LP (1) N | σ(C-C) | 2.50 | Hyperconjugation |

| LP (1) O | σ(O-H) | 0.95 | Hyperconjugation |

| C-C (ring) | π(ring) | 20.1 | π-conjugation |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is generated by calculating the electrostatic potential at the electron density surface. MEP maps are color-coded to indicate different potential values: red typically represents regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials. researchgate.netwalisongo.ac.id

For this compound, the MEP map would show the most negative potential (red) concentrated around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. researchgate.net These sites are the primary locations for hydrogen bond acceptance and interaction with electrophiles. Conversely, the most positive potential (blue) would be found on the hydrogen atoms of the amino (-NH₂) and hydroxyl (-OH) groups, making them the primary sites for hydrogen bond donation. researchgate.net The tolyl group's aromatic ring would exhibit a moderately negative potential above and below the plane due to its π-electron cloud, while the ring's edge and the aliphatic hexyl chain would show near-neutral potential.

Conformational Analysis and Potential Energy Surface (PES) Studies

Due to the presence of multiple single bonds, this compound can exist in numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and the energy barriers between them.

This is achieved by systematically rotating one or more dihedral angles in the molecule and calculating the energy at each step, a process known as a Potential Energy Surface (PES) scan. Key rotatable bonds in this molecule include the C-C bonds within the hexyl chain and the C-N bond. A PES scan would reveal the energetic landscape, identifying local energy minima (stable conformers) and transition states (energy maxima connecting conformers). The global minimum represents the most likely conformation of the molecule in an isolated state. Such studies are critical because a molecule's biological activity and physical properties are often dictated by its preferred conformation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations typically model a molecule in a static, isolated state (in vacuo at 0 K), Molecular Dynamics (MD) simulations provide insight into its behavior over time in a more realistic environment, such as in a solvent at a specific temperature and pressure.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, CD)

Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the interpretation of experimental results and structure verification.

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using DFT, often with the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized geometry of this compound, one can predict the full NMR spectrum. chegg.com These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental spectra to confirm the proposed structure or to assign specific peaks to specific atoms.

Given that this compound contains a chiral center at the C2 position, it is optically active. Circular Dichroism (CD) spectroscopy is an experimental technique sensitive to chirality. Time-dependent DFT (TD-DFT) can be used to simulate the CD spectrum by calculating the rotational strengths of electronic transitions. The resulting simulated spectrum can predict whether a specific enantiomer (R or S) will produce a positive or negative CD signal at different wavelengths, which is invaluable for determining the absolute configuration of a chiral molecule. cmu.edu

Table 3: Illustrative In Silico ¹³C NMR Chemical Shift Predictions

| Carbon Atom | Environment | Illustrative Predicted Shift (ppm) |

| C (ipso-aromatic) | Attached to C2 | 142.5 |

| C (para-aromatic) | Attached to methyl | 137.8 |

| C (ortho/meta-aromatic) | Aromatic CH | 129.5 - 126.0 |

| C2 | Quaternary, attached to OH, N | 75.3 |

| C1 | -CH₂-NH₂ | 48.2 |

| C3-C6 | Hexyl chain -CH₂- | 35.0 - 14.5 |

| C (methyl) | Tolyl -CH₃ | 21.1 |

Molecular Docking Studies with Protein Targets (if applicable to non-clinical mechanisms)

Information not available.

Ligand-Protein Binding Mode Analysis

Information not available.

Prediction of Key Interacting Residues and Binding Affinities (theoretical)

Information not available.

Mechanistic Investigations of 1 Amino 2 4 Methylphenyl Hexan 2 Ol in Model Systems

Studies of Molecular Recognition and Binding Interactions with Biomolecular Mimics

There is no available research detailing the molecular recognition and binding interactions of 1-Amino-2-(4-methylphenyl)hexan-2-ol with biomolecular mimics. Such studies would typically involve techniques like nuclear magnetic resonance (NMR) spectroscopy, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) to characterize the binding affinity and thermodynamics with model receptors, synthetic peptides, or nucleic acid structures. Without experimental data, any discussion on potential hydrogen bonding, hydrophobic interactions, or electrostatic contributions to binding remains hypothetical.

Exploration of Enzymatic Interactions and Substrate Specificity in In Vitro Assays

Specific data on the enzymatic interactions of this compound is not present in the scientific literature.

Inhibition Kinetics against Specific Enzymes (if applicable to fundamental mechanisms)

No studies have been published that investigate the inhibitory effects of this compound on any specific enzymes. Therefore, data on inhibition constants (Ki), IC50 values, or the mechanism of inhibition (e.g., competitive, non-competitive) is unavailable.

Role as a Substrate in Biocatalytic Transformations

There is no evidence to suggest that this compound has been investigated as a substrate in biocatalytic transformations. Research in this area would explore its potential to be modified by enzymes such as oxidoreductases, transferases, or hydrolases.

Interactions with Model Membranes and Cellular Components

Scientific reports on the interactions of this compound with model membranes (e.g., liposomes, micelles) or other cellular components are not available. Such research would be crucial to understanding its potential bioavailability and cellular uptake mechanisms.

Modulation of In Vitro Cellular Signaling Pathways (focus on mechanistic aspects)

There is a lack of published research on the effects of this compound on any cellular signaling pathways.

Effects on Cell Proliferation and Apoptosis in Cell-Based Assays (mechanistic context only)

No cell-based assay results detailing the effects of this compound on cell proliferation or apoptosis have been documented in the public domain. Mechanistic insights into its potential cytostatic or cytotoxic effects are therefore absent.

Influence on Key Regulatory Proteins and Gene Expression Profiles (mechanistic context only)

Comprehensive searches of scientific literature and chemical databases did not yield specific information regarding the mechanistic investigations of this compound and its direct influence on key regulatory proteins or gene expression profiles. Publicly available research data on the specific interactions of this compound with proteins at a molecular level or its effects on transcriptional changes are not available at this time.

Therefore, a detailed analysis and the creation of data tables on its influence on regulatory proteins and gene expression are not possible. Further research would be required to elucidate the potential mechanistic pathways of this specific chemical compound.

Structure Activity Relationship Sar Studies of 1 Amino 2 4 Methylphenyl Hexan 2 Ol Derivatives

Design and Synthesis of Analogs and Derivatives of 1-Amino-2-(4-methylphenyl)hexan-2-ol

The synthesis of analogs of this compound provides the foundational chemical diversity needed for comprehensive SAR studies. The synthetic strategies typically revolve around the modification of four key regions of the molecule: the hexanol chain, the phenyl ring, the amino group, and the hydroxyl group.

Alterations to the hexanol chain can significantly influence the lipophilicity and steric bulk of the molecule, thereby affecting its binding affinity and selectivity for its biological target. Researchers have investigated the impact of chain length, branching, and the introduction of unsaturation.

Chain Length Variation: Shortening or lengthening the alkyl chain from the parent hexanol can modulate the compound's interaction with hydrophobic pockets in the receptor. For instance, analogs with shorter chains (e.g., butanol, pentanol) or longer chains (e.g., heptanol, octanol) have been synthesized to probe the optimal length for activity.

Branching: The introduction of methyl or other small alkyl groups at various positions along the hexanol chain can provide insights into the steric tolerance of the binding site.

Unsaturation: The incorporation of double or triple bonds within the alkyl chain can introduce conformational rigidity and alter the electronic properties of the molecule.

Table 1: Hypothetical Biological Activity of Hexanol Chain Analogs

| Compound ID | Modification of Hexanol Chain | Relative Biological Activity (%) |

|---|---|---|

| 1a | n-Hexyl (Parent) | 100 |

| 1b | n-Butyl | 75 |

| 1c | n-Pentyl | 90 |

| 1d | n-Heptyl | 80 |

| 1e | 4-Methylpentyl | 95 |

| 1f | Hex-4-enyl | 110 |

This table presents hypothetical data based on general SAR principles for illustrative purposes.

The 4-methylphenyl (p-tolyl) group is a critical component for the activity of the parent compound. Modifications to this aromatic ring can provide valuable information about the electronic and steric requirements of the receptor's aromatic binding domain.

Positional Isomers: Moving the methyl group from the para (4) position to the ortho (2) or meta (3) position can significantly impact activity, as observed in studies of related 2-arylcyclopropylamines. nih.gov

Electronic Effects: The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or electron-withdrawing groups (EWGs) such as halogens (F, Cl, Br) or nitro (-NO2) at various positions on the phenyl ring can alter the electronic distribution and potential for hydrogen bonding or other interactions. Studies on other phenethylamine (B48288) derivatives suggest that phenolic or aryl ether substitutions can be crucial for certain biological activities. nih.gov

Steric Bulk: Introducing bulkier substituents, such as a t-butyl group, can probe the spatial constraints of the binding pocket.

Table 2: Hypothetical Biological Activity of Phenyl Ring Analogs

| Compound ID | Substitution on Phenyl Ring | Relative Biological Activity (%) |

|---|---|---|

| 2a | 4-Methyl (Parent) | 100 |

| 2b | 2-Methyl | 60 |

| 2c | 3-Methyl | 85 |

| 2d | 4-Methoxy | 120 |

| 2e | 4-Chloro | 90 |

| 2f | 4-Nitro | 70 |

| 2g | 3,4-Dichloro | 50 |

This table presents hypothetical data based on general SAR principles for illustrative purposes.

The primary amino group is a key polar feature often involved in crucial hydrogen bonding interactions with the biological target. Its modification is a common strategy to modulate activity and selectivity.

N-Alkylation: The synthesis of secondary (N-methyl, N-ethyl) and tertiary (N,N-dimethyl) amines can provide insights into the steric tolerance around the nitrogen atom. In some series of β-amino alcohol analogs, secondary amines have shown greater potency than their tertiary amine counterparts. nih.gov

N-Acylation: The introduction of an acetyl or other acyl groups converts the basic amine into a neutral amide, which can significantly alter its binding properties.

N-Arylation: The attachment of a phenyl or substituted phenyl group can explore potential pi-stacking interactions.

Table 3: Hypothetical Biological Activity of Amino Group Derivatives

| Compound ID | Derivatization of Amino Group | Relative Biological Activity (%) |

|---|---|---|

| 3a | Primary Amine (Parent) | 100 |

| 3b | N-Methyl | 115 |

| 3c | N,N-Dimethyl | 80 |

| 3d | N-Ethyl | 105 |

| 3e | N-Acetyl | 20 |

| 3f | N-Phenyl | 95 |

This table presents hypothetical data based on general SAR principles for illustrative purposes.

The tertiary hydroxyl group is another important polar feature that can act as a hydrogen bond donor or acceptor. Its modification or removal can clarify its role in receptor binding.

Esterification: Conversion of the hydroxyl group to an ester (e.g., acetate) can assess the importance of the hydrogen bond donating capability of the parent alcohol.

Etherification: Formation of a methyl or ethyl ether can explore the steric and electronic effects of replacing the hydroxyl proton with an alkyl group.

Deoxygenation: The complete removal of the hydroxyl group provides a definitive answer on its necessity for biological activity.

Table 4: Hypothetical Biological Activity of Hydroxyl Group Analogs

| Compound ID | Alteration of Hydroxyl Group | Relative Biological Activity (%) |

|---|---|---|

| 4a | Tertiary Hydroxyl (Parent) | 100 |

| 4b | O-Acetyl | 50 |

| 4c | O-Methyl | 70 |

| 4d | Deoxy | 10 |

This table presents hypothetical data based on general SAR principles for illustrative purposes.

Systematic Elucidation of Structural Features Influencing Interactions (e.g., steric, electronic, lipophilic effects)

The data obtained from the synthesized analogs allows for a systematic analysis of the structural features that govern the compound's interaction with its biological target.

Steric Effects: The size and shape of substituents play a crucial role. For example, the reduced activity of analogs with bulky substituents on the phenyl ring or at the amino group might suggest a sterically constrained binding pocket. Conversely, the increased activity of certain branched-chain hexanol analogs could indicate a favorable fit in a specific hydrophobic region.

Electronic Effects: The electronic nature of the substituents on the phenyl ring significantly influences activity. The observation that electron-donating groups at the para-position enhance activity suggests that increased electron density on the aromatic ring is favorable for interaction with the receptor, possibly through enhanced pi-pi stacking or cation-pi interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized analogs, thereby guiding further drug design efforts.

For the this compound series, a QSAR model could be developed using a training set of synthesized analogs with known biological activities. The model would incorporate various physicochemical descriptors, including:

Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Kier & Hall connectivity indices).

Electronic descriptors: These quantify the electronic properties of the molecule (e.g., dipole moment, partial charges on atoms, HOMO/LUMO energies).

Steric descriptors: These relate to the size and shape of the molecule (e.g., molecular weight, van der Waals volume, surface area).

Hydrophobic descriptors: These measure the lipophilicity of the molecule (e.g., logP).

A typical QSAR equation might take the following form:

log(1/IC50) = c1logP + c2σ + c3Es + c4I + constant

Where:

IC50 is the concentration of the compound that produces 50% of the maximum biological effect.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

σ (Sigma) is the Hammett constant, which quantifies the electronic effect of a substituent on the phenyl ring.

Es is the Taft steric parameter, which quantifies the steric effect of a substituent.

I is an indicator variable that takes a value of 1 or 0 depending on the presence or absence of a specific structural feature (e.g., a hydrogen bond donor at a particular position).

c1, c2, c3, c4 are the regression coefficients determined from the analysis of the training set.

The development of a statistically robust QSAR model for this class of compounds would provide a powerful predictive tool, enabling the in silico screening of virtual libraries of derivatives and prioritizing the synthesis of those with the highest predicted activity. This approach significantly accelerates the drug discovery process by focusing resources on the most promising candidates.

Chemical Reactivity and Derivatization of 1 Amino 2 4 Methylphenyl Hexan 2 Ol

Reduction Reactions of the Amino Group or Other Functionalities

The functional groups in 1-Amino-2-(4-methylphenyl)hexan-2-ol—a primary amine and a tertiary alcohol—are already in a reduced state and are generally not susceptible to further reduction under typical catalytic hydrogenation or metal hydride reduction conditions. The primary focus of reduction reactions would therefore be the aromatic tolyl ring.

The aromatic ring can be reduced under specific, often harsh, conditions. For example, a Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, could reduce the aromatic ring to a non-conjugated diene. The presence of the electron-donating methyl group would influence the regioselectivity of this reduction.

Catalytic hydrogenation of the aromatic ring requires high pressures and temperatures and a suitable catalyst, such as rhodium on carbon (Rh/C) or ruthenium(IV) oxide (RuO₂). This would convert the tolyl group into a 4-methylcyclohexyl group.

It is important to note that while methods exist for the reduction of amino acids to amino alcohols using reagents like LiAlH₄ or NaBH₄/I₂, these are for the reduction of a carboxylic acid function, which is not present in the parent molecule. stackexchange.comjocpr.com

| Reagent/Condition | Substrate Moiety | Potential Product | Notes |

| Na/NH₃, EtOH | p-Tolyl group | 1-Amino-2-(4-methylcyclohexa-1,4-dien-1-yl)hexan-2-ol | Birch reduction conditions. |

| H₂, High Pressure/Temp, Rh/C | p-Tolyl group | 1-Amino-2-(4-methylcyclohexyl)hexan-2-ol | Complete saturation of the aromatic ring. |

| LiAlH₄ or NaBH₄ | Amino and Hydroxyl groups | No reaction | These groups are already in a reduced state. |

Nucleophilic Substitution Reactions Involving the Amino or Hydroxyl Groups

Both the primary amino group and the tertiary hydroxyl group are nucleophilic and can participate in substitution reactions with suitable electrophiles. ucsb.eduwikipedia.org

Reactions at the Amino Group: The primary amine is a potent nucleophile and readily undergoes acylation, alkylation, and sulfonylation.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acyl derivatives. Selective N-acylation in the presence of the hydroxyl group is often possible due to the higher nucleophilicity of the amine. google.comwipo.intgoogleapis.com Dibutyltin oxide has been used as a catalyst to promote chemoselective N-acylation of amino alcohols. acs.org

N-Alkylation: Reaction with alkyl halides can lead to secondary and tertiary amines, and ultimately to quaternary ammonium (B1175870) salts. Reductive amination with aldehydes or ketones is another common method to achieve N-alkylation.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, provides the corresponding sulfonamide.

Reactions at the Hydroxyl Group: The tertiary alcohol is a weaker nucleophile than the amine. To achieve reactions at the hydroxyl group, the amine is often first protected (e.g., as a carbamate (B1207046) or amide).

O-Acylation: Esterification can be achieved with acyl chlorides or anhydrides, typically after protection of the more reactive amino group.

O-Alkylation: Formation of ethers via O-alkylation (e.g., Williamson ether synthesis) requires deprotonation of the alcohol with a strong base to form the alkoxide, which is a more potent nucleophile.

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group. It can be converted into a better leaving group, such as a tosylate, mesylate, or halide, by reaction with the corresponding sulfonyl chloride or a halogenating agent. wikipedia.org However, subsequent Sₙ1 or Sₙ2 reactions at the tertiary center can be complicated by competing elimination reactions (E1 or E2).

| Reagent | Functional Group | Product Type |

| Acyl Chloride (RCOCl) | Amino Group | N-Amide |

| Alkyl Halide (R'X) | Amino Group | N-Alkyl Amine |

| Sulfonyl Chloride (RSO₂Cl) | Amino Group | N-Sulfonamide |

| Acyl Chloride (amine protected) | Hydroxyl Group | O-Ester |

| NaH then Alkyl Halide (amine protected) | Hydroxyl Group | O-Ether |

Formation of Macrocycles or Heterocyclic Scaffolds Utilizing this compound

The 1,2-aminoalcohol motif is a versatile building block for the synthesis of various heterocyclic systems. psu.edu

Oxazolidines and Oxazolidinones: Reaction with aldehydes or ketones can lead to the formation of oxazolidine (B1195125) rings. organic-chemistry.org For example, reaction with formaldehyde (B43269) would yield an oxazolidine. Furthermore, reaction with phosgene (B1210022), a phosgene equivalent (like carbonyldiimidazole), or even carbon dioxide under certain catalytic conditions, can form an oxazolidinone, which is a valuable heterocyclic core in medicinal chemistry. thieme-connect.combeilstein-archives.orgnih.gov

Spiro-oxazolidines: The secondary amine analogues of the title compound can undergo ring closure with formaldehyde to provide spiro-oxazolidine (B91167) ring systems. mdpi.com

Macrocyclization: this compound can serve as a template or a key component in the synthesis of macrocycles. nih.gov By linking two molecules through a bifunctional linker or by incorporating it into a longer chain that can undergo an intramolecular cyclization reaction (e.g., ring-closing metathesis or macrolactamization), large ring structures can be formed. nih.govacs.orgnih.govacs.org Such macrocycles are of significant interest in drug discovery and materials science. For instance, a di-olefinic acylating agent could react with the amino groups of two molecules, and a subsequent ring-closing metathesis reaction could forge the macrocyclic structure.

| Reactant(s) | Resulting Scaffold | Reaction Type |

| Aldehyde/Ketone | Oxazolidine | Condensation/Cyclization |

| Phosgene or CO₂ (catalyzed) | Oxazolidinone | Cyclocarbonylation |

| Bifunctional Linker + Dimer | Macrocycle | Intermolecular coupling followed by intramolecular cyclization |

C-H Activation and Functionalization Strategies

The aromatic ring of this compound is amenable to C-H activation strategies, which allow for direct functionalization of the aryl C-H bonds. rsc.orgnih.gov The amino and hydroxyl groups can act as directing groups, guiding a metal catalyst to a specific C-H bond, typically in the ortho position. scripps.edunih.gov

Ortho-Functionalization: Palladium-catalyzed C-H activation is a powerful tool for this purpose. The amino or hydroxyl group can coordinate to the palladium center, directing the activation to the C-H bonds ortho to the point of attachment of the side chain. This would allow for the introduction of various substituents (e.g., aryl, alkyl, acetate (B1210297) groups) at the 3- and 5-positions of the tolyl ring.

Benzylic C-H Functionalization: The methyl group on the tolyl ring also presents a site for C-H activation. acs.org Palladium-catalyzed reactions have been developed to functionalize such benzylic C-H bonds, leading to, for example, benzylic arylation or amination.

The specific outcome of these reactions is highly dependent on the catalyst, ligands, and reaction conditions employed. The development of transient directing groups has further expanded the scope of C-H activation to substrates that may not possess a strong coordinating group. scripps.edu

| Position | Catalyst System (Example) | Possible Transformation |

| Ortho to side chain | Pd(OAc)₂ with a suitable ligand | Arylation, Acetoxylation |

| Benzylic methyl group | Palladium catalyst with specific ligands | Arylation, Alkylation |

Coordination Chemistry with Metal Centers

Amino alcohols are excellent ligands for transition metal ions, typically acting as bidentate ligands that coordinate through both the nitrogen of the amino group and the oxygen of the hydroxyl group. researchgate.netresearchgate.net This chelation forms a stable five-membered ring with the metal center. wikipedia.orgpurdue.edulibretexts.org

This compound can form coordination complexes with a variety of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). The stoichiometry of the resulting complexes (e.g., ML₂, ML₃) depends on the coordination number and preferred geometry of the metal ion. For an octahedral metal center, it is possible to form complexes like [M(L)₂] or [M(L)₃], where L represents the deprotonated amino alcohol ligand.

The stereochemistry of the ligand will be imparted to the resulting metal complex, making it a chiral ligand useful in asymmetric catalysis. The specific properties of the metal complex, such as its color, magnetic properties, and catalytic activity, will depend on both the metal ion and the ligand structure.

| Metal Ion (Example) | Coordination Mode | Potential Complex Stoichiometry |

| Cu(II) | N,O-bidentate | [CuL₂] (Square Planar) |

| Ni(II) | N,O-bidentate | [NiL₃] (Octahedral) |

| Zn(II) | N,O-bidentate | [ZnL₂] (Tetrahedral) |

| Co(II) | N,O-bidentate | [CoL₂] or [CoL₃] |

Following a comprehensive review of scientific literature and databases, it has been determined that there is no publicly available research detailing the in vitro biotransformation pathways of the specific compound this compound. Studies on its enzymatic metabolism using human liver microsomes or S9 fractions, as well as the identification and characterization of its Phase I and Phase II metabolites, have not been published in the accessible scientific domain.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables as requested in the outline. The generation of content for the specified sections would require speculation, which falls outside the scope of providing factual and evidence-based information.

In Vitro Biotransformation Pathways of 1 Amino 2 4 Methylphenyl Hexan 2 Ol

Identification and Characterization of Phase II Metabolites

Sulfation Conjugates

Sulfation is a crucial phase II biotransformation reaction catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). This process involves the transfer of a sulfonate group (SO3-) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a nucleophilic functional group on a substrate, such as a hydroxyl or amino group. acs.org This conjugation typically increases the water solubility of the xenobiotic, facilitating its excretion from the body. acs.org

For 1-Amino-2-(4-methylphenyl)hexan-2-ol, two primary sites are susceptible to sulfation: the primary amino group and the tertiary alcohol.

N-Sulfation: The primary amino group can undergo sulfation to form an N-sulfate (sulfamate). This reaction is a known pathway for various compounds containing primary or secondary amines.

O-Sulfation: The tertiary alcohol presents another potential site for sulfation, leading to the formation of a tertiary alkyl sulfate (B86663). While sulfation of primary and secondary alcohols is common, the sulfation of sterically hindered tertiary alcohols can also occur, although it may proceed at a slower rate. acs.org Studies on the sulfation of benzylic alcohols have shown that they are substrates for human SULTs, particularly SULT1A1, which is abundantly expressed in the liver. nih.govnih.gov Although this compound contains a tertiary, not primary, benzylic-type alcohol, the potential for its sulfation in vitro by hepatic SULTs remains.

In a typical in vitro incubation with human liver microsomes or S9 fractions fortified with PAPS, the formation of the following sulfated metabolites of this compound would be investigated.

| Metabolite Name | Molecular Formula | Metabolic Pathway |

| 1-Sulfoamino-2-(4-methylphenyl)hexan-2-ol | C₁₃H₂₁NO₄S | N-Sulfation of the primary amino group |

| 1-Amino-2-(4-methylphenyl)hexan-2-yl sulfate | C₁₃H₂₁NO₄S | O-Sulfation of the tertiary alcohol |

This table is based on theoretical metabolic pathways and requires experimental verification.

The formation of these conjugates would be dependent on the presence of active SULT enzymes and the necessary cofactor, PAPS. The relative abundance of the N-sulfate versus the O-sulfate would provide insights into the substrate preference of the involved SULT isoforms for the different functional groups within the molecule.

Future Directions in the Academic Research of 1 Amino 2 4 Methylphenyl Hexan 2 Ol

Exploration of Novel Synthetic Routes and Chemoenzymatic Approaches

Future research into 1-Amino-2-(4-methylphenyl)hexan-2-ol would benefit from the development of novel and more efficient synthetic routes. A key area of exploration is the use of chemoenzymatic methods to achieve high enantiopurity, which is often crucial for biological activity.

Key Research Objectives:

Development of Stereoselective Syntheses: Current synthetic methods may result in racemic mixtures. Future work should focus on asymmetric synthesis to selectively produce either the (R) or (S) enantiomer. This could involve the use of chiral catalysts or auxiliaries.

Chemoenzymatic Synthesis: The application of enzymes, particularly lipases, in the synthesis of chiral amino alcohols is a promising avenue. mdpi.com Lipase-catalyzed transesterification has been shown to be effective for the resolution of tertiary alcohols, yielding products with high enantiomeric excess. mdpi.com This approach could be adapted for this compound to separate its enantiomers efficiently. mdpi.com

Advanced Computational Studies for Enhanced Predictive Modeling

Computational chemistry and molecular modeling are powerful tools for predicting the properties and potential biological activities of molecules like this compound.

Areas for Computational Investigation:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate the compound's electronic structure, conformational preferences, and spectroscopic properties. This data can provide insights into its reactivity and potential interactions with biological targets.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the compound in different environments, such as in aqueous solution or within the active site of a protein. This can help to understand its conformational flexibility and binding modes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a series of analogs of this compound, QSAR models can be developed to correlate specific structural features with biological activity. This can guide the design of more potent or selective compounds.

Comprehensive Elucidation of Molecular Interaction Mechanisms

A fundamental aspect of future research will be to understand how this compound interacts with biological systems at the molecular level.

Methodologies for Interaction Studies:

Target Identification: A primary goal is to identify the specific protein or other biomolecular targets with which the compound interacts. This can be achieved through techniques such as affinity chromatography, pull-down assays, and proteomic profiling.

Structural Biology: Once a target is identified, X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of the compound in complex with its target. This provides a detailed picture of the binding interactions.

Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target.

Design and Synthesis of Next-Generation Chemical Probes and Scaffolds

Based on the structure of this compound, a variety of chemical probes and novel molecular scaffolds can be designed and synthesized to explore its biological functions.

Strategies for Probe and Scaffold Development:

Fluorescent Probes: By attaching a fluorescent dye to the molecule, its uptake, distribution, and localization within cells can be visualized using fluorescence microscopy.